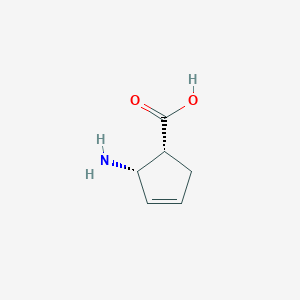
3,4-Dimethyl-5-propyl-2-furannonanoic Acid
Overview
Description
9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid is an organic compound belonging to the class of furanoid fatty acids These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring containing one oxygen atom, attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Alkylation: The furan ring is then alkylated with propyl and dimethyl groups at specific positions using alkyl halides in the presence of a strong base like sodium hydride.
Attachment of the Aliphatic Chain: The aliphatic chain is introduced through a coupling reaction, such as the Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.
Industrial Production Methods
Industrial production of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted furanoid fatty acids with different functional groups.
Scientific Research Applications
9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of enzymes like horseradish peroxidase, affecting the enzyme’s catalytic activity.
Membrane Interaction: Its lipophilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
9-(3,4-Dimethyl-5-pentyl-furan-2-yl)nonanoic acid: Another furanoid fatty acid with a similar structure but different alkyl chain length.
3,4-Dimethyl-5-propyl-2-furannonanoic acid: A related compound with variations in the furan ring substitution pattern.
Uniqueness
9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid is unique due to its specific substitution pattern on the furan ring and the length of its aliphatic chain
Properties
IUPAC Name |
9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGYZMOQZXEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553384 | |
| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-38-9 | |
| Record name | 10,13-Epoxy-11,12-dimethylhexadeca-10,12-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-propyl-2-furannonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


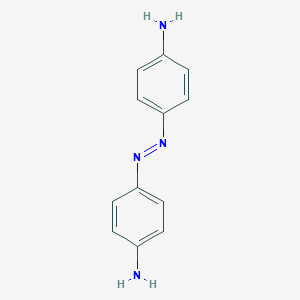

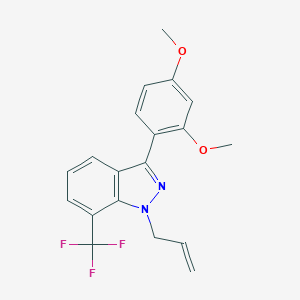

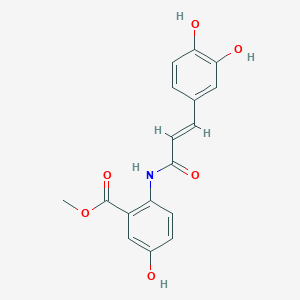
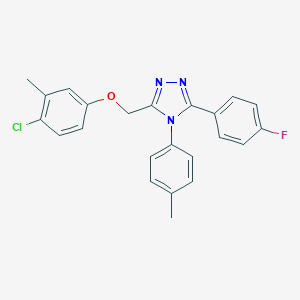
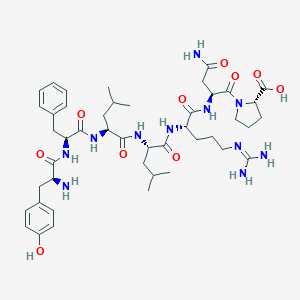
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
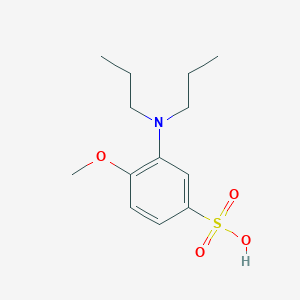
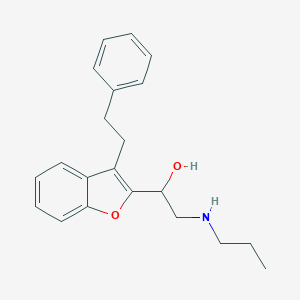
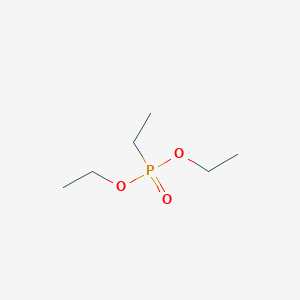
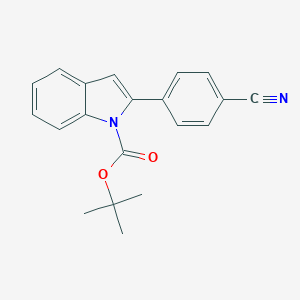
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
